molecular formula C16H15N3OS B11763739 N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide

N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B11763739
M. Wt: 297.4 g/mol
InChI Key: VDYUDHWMLSEUBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide: is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities. The presence of the mercapto group (–SH) and the benzimidazole moiety in the structure of this compound makes it a compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Mercapto Group: The mercapto group can be introduced by reacting the benzimidazole derivative with thiol-containing reagents.

    Benzylation: The final step involves the benzylation of the benzimidazole derivative to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.

Major Products

    Oxidation: Disulfides and other oxidized derivatives.

    Reduction: Reduced forms of the compound with modified functional groups.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can interact with enzymes and receptors, leading to various biological effects. The mercapto group can also play a role in the compound’s activity by forming disulfide bonds with target proteins.

Comparison with Similar Compounds

N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide can be compared with other benzimidazole derivatives, such as:

    2-Mercapto-1H-benzimidazole: Lacks the benzyl group and has different biological activities.

    N-Benzyl-1H-benzimidazole: Lacks the mercapto group and has different chemical properties.

    2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)acetic acid: Contains a carboxylic acid group instead of the benzyl group.

The uniqueness of this compound lies in the combination of the benzyl and mercapto groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

N-benzyl-2-(2-sulfanylidene-3H-benzimidazol-1-yl)acetamide

InChI

InChI=1S/C16H15N3OS/c20-15(17-10-12-6-2-1-3-7-12)11-19-14-9-5-4-8-13(14)18-16(19)21/h1-9H,10-11H2,(H,17,20)(H,18,21)

InChI Key

VDYUDHWMLSEUBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3NC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.